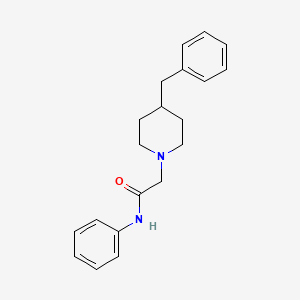
N~3~-(2,5-dimethoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-(2,5-dimethoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide (also known as U-47700) is a synthetic opioid that was first synthesized in the 1970s. It is a highly potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the effects of opioids such as morphine and heroin. U-47700 has gained popularity in recent years as a designer drug due to its potent analgesic effects and its ability to produce euphoria and sedation.
Wirkmechanismus
U-47700 acts as a potent agonist of the μ-opioid receptor, which is responsible for mediating the effects of opioids such as morphine and heroin. When U-47700 binds to the μ-opioid receptor, it activates a cascade of signaling events that ultimately result in the inhibition of neurotransmitter release and the suppression of pain signals in the central nervous system.
Biochemical and Physiological Effects:
U-47700 produces a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. It also has the potential to produce respiratory depression and other adverse effects associated with opioid use.
Vorteile Und Einschränkungen Für Laborexperimente
U-47700 has several advantages as a research tool, including its high potency and selectivity for the μ-opioid receptor. However, it also has several limitations, including its potential for abuse and the risk of adverse effects associated with opioid use.
Zukünftige Richtungen
There are several potential future directions for research involving U-47700, including the development of new opioid-based analgesics with improved safety and efficacy profiles. Other potential areas of research include the study of the role of the μ-opioid receptor in addiction and the development of new treatments for opioid addiction and overdose. Additionally, further research is needed to fully understand the risks and benefits associated with the use of U-47700 and other synthetic opioids.
Synthesemethoden
U-47700 can be synthesized using various methods, including the reaction of 2,5-dimethoxybenzaldehyde with N,N-dimethyl-1,3-propanediamine in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with diethyl malonate to form the final product.
Wissenschaftliche Forschungsanwendungen
U-47700 has been used extensively in scientific research to study the mechanisms of opioid receptor activation and to develop new opioid-based analgesics. It has also been used as a tool to study the role of the μ-opioid receptor in various physiological processes, such as pain perception and reward.
Eigenschaften
IUPAC Name |
3-N-(2,5-dimethoxyphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-19(2)17(22)20-9-5-6-12(11-20)16(21)18-14-10-13(23-3)7-8-15(14)24-4/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJMRZZLZNGUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(2,5-dimethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(dimethylamino)propyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5298461.png)

![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-chlorobenzamide](/img/structure/B5298471.png)

![3-{2-[(3-amino-3-oxopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298481.png)
![3-biphenyl-4-yl-5-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5298482.png)
![(3S*,5S*)-1-(cyclopentylacetyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5298486.png)

![1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one](/img/structure/B5298509.png)
![(3S*,5S*)-1-(2-methoxybenzyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5298512.png)
![4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5298513.png)
![2,6-dihydroxy-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5298555.png)
![N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide](/img/structure/B5298559.png)
![2-{[4-(methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5298563.png)